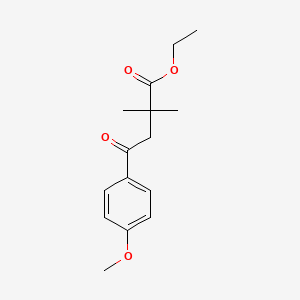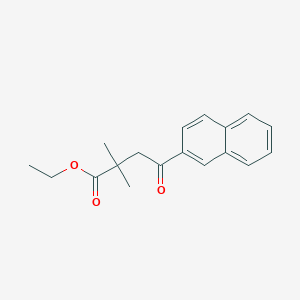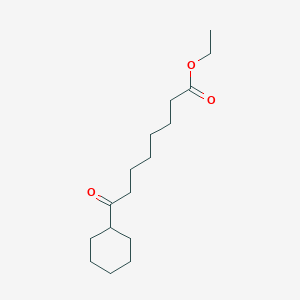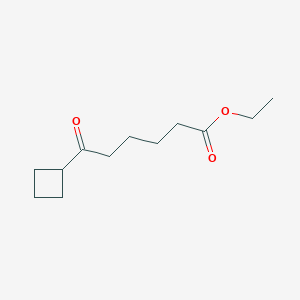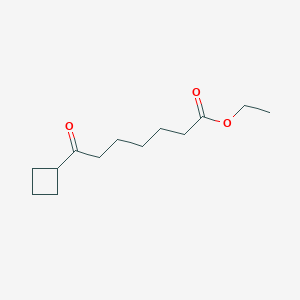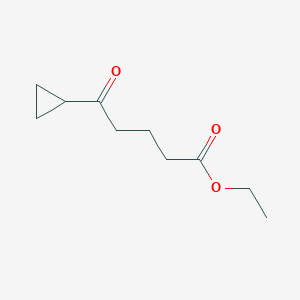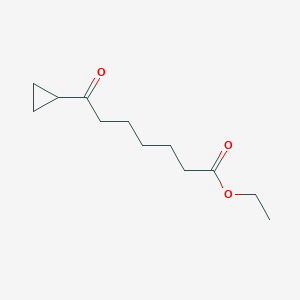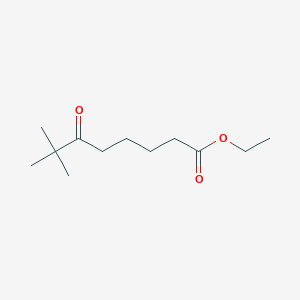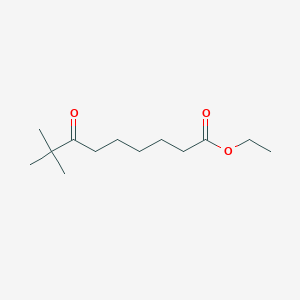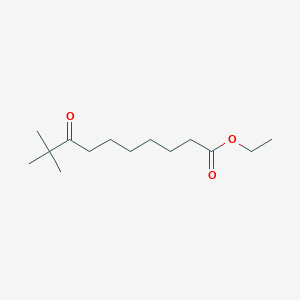
Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, also known as EDB, is a synthetic compound that has been used in laboratory experiments for scientific research. It is a member of the phenyl-substituted oxobutyrate family of compounds and has been used in a variety of biochemical and physiological studies.
Scientific Research Applications
Synthesis and Intermediate Applications
Synthesis of Antiobesity Agents
Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, a related compound to Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, has been used as an intermediate in the synthesis of the antiobesity agent rimonabant (Hao Zhi-hui, 2007).
Regioselective Synthesis under Ultrasound Irradiation
Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, similar in structure to Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, were synthesized using ultrasound irradiation, demonstrating high yields and regioselectivity (Machado et al., 2011).
Enantioselective Hydrogenation in Organic Salts
A study explored the enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate, a related compound, in ionic liquid systems, which showed high levels of asymmetric induction (Starodubtseva et al., 2004).
Biosynthesis in Film Sherries
- Biosynthesis in Alcoholic Beverages: Ethyl 4-oxobutyrate-2- 14 C, closely related to Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, has been used in the study of biosynthesis of gamma-butyrolactones in film sherries (Fagan et al., 1981).
Asymmetric Bioreduction and Optimal pH Design
Optimization of Bioreduction Processes
Ethyl 4-chloro-3-oxobutyrate, structurally similar to Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, was used to study the optimal pH profile in its asymmetric reduction by baker's yeast (Chen et al., 2002).
Sequential Design for pH Profiles in Bioreduction
Another study focused on the optimal pH profile in the asymmetric reduction of ethyl 4-chloro-3-oxobutyrate, using a novel experimental design method (Chen et al., 2006).
Chemical Structure and Analysis
Crystal and Molecular Structure Analysis
The compound ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, similar to Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, was synthesized and characterized, including crystal structure analysis (Achutha et al., 2017).
Synthesis and Characterization of Related Compounds
Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate, related to the compound , was synthesized and characterized, including its crystal structure (Liang Xiao-lon, 2015).
Mechanism of Action
Target of Action
Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, also known as felodipine, is a member of the dihydropyridine class of calcium channel blockers . Its primary targets are the voltage-gated L-type calcium channels located in vascular smooth muscle and cultured rabbit atrial cells . These channels play a crucial role in regulating the influx of calcium ions, which are essential for muscle contraction.
Mode of Action
Felodipine acts by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels . It competes reversibly with other calcium channel blockers for dihydropyridine binding sites, blocking voltage-dependent Ca++ currents in vascular smooth muscle and cultured rabbit atrial cells . This inhibition prevents calcium-dependent myocyte contraction and vasoconstriction .
Biochemical Pathways
The inhibition of calcium influx leads to a decrease in peripheral vascular resistance, which is the primary mechanism by which felodipine lowers blood pressure . This action has a greater effect on vascular smooth muscle than cardiac muscle . The effects of felodipine are accounted for by its effects on peripheral vascular resistance .
Pharmacokinetics
Following oral administration, felodipine is almost completely absorbed and undergoes extensive first-pass metabolism . The systemic bioavailability of felodipine is approximately 20% . Peak plasma concentration is reached in 2.5 to 5 hours, and both peak plasma concentration and the area under the plasma concentration time curve (AUC) increase linearly with doses up to 20 mg . Felodipine is greater than 99% bound to plasma proteins .
Result of Action
The primary result of felodipine’s action is a dose-related decrease in blood pressure . This is achieved through a reduction in peripheral vascular resistance, leading to vasodilation . A modest reflex increase in heart rate may also be observed .
properties
IUPAC Name |
ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-17-11(16)7-6-10(15)8-4-3-5-9(13)12(8)14/h3-5H,2,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBHDQZVFWUZRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C(=CC=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645740 |
Source


|
| Record name | Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate | |
CAS RN |
71450-93-6 |
Source


|
| Record name | Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

